molecular formula C17H13Br B8566245 2-[2-(Bromomethyl)phenyl]naphthalene CAS No. 61684-55-7

2-[2-(Bromomethyl)phenyl]naphthalene

Cat. No. B8566245
M. Wt: 297.2 g/mol
InChI Key: GJVSHKYHUSYPAG-UHFFFAOYSA-N
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Patent
US06787618B1

Procedure details

105 g (0.48 mol) of 13 and 90 g (0.5 mol) of N-bromosuccinimide were dissolved at room temperature in 2000 cm3 of carbon tetrachloride, admixed with 3 g of azobisisobutyronitrile and heated under reflux for 4 hours. The precipitated succinimide was filtered off, the solvent was removed under reduced pressure and the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1). This gave 112 g (79%) of 14 as a colorless, lacrymatory oil.
Name
13
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17].[Br:18]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH2:17][Br:18]

Inputs

Step One
Name
13
Quantity
105 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C1=C(C=CC=C1)C
Name
Quantity
90 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitated succinimide was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the residue was purified by filtration through 1000 g of silica gel (hexane/methylene chloride 9:1)

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)C1=C(CBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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